molecular formula C14H12N2O4 B12308304 2-(2-oxo-5-(phenylcarbamoyl)pyridin-1(2H)-yl)acetic acid

2-(2-oxo-5-(phenylcarbamoyl)pyridin-1(2H)-yl)acetic acid

Cat. No.: B12308304
M. Wt: 272.26 g/mol
InChI Key: QPPBVGVAGTUPSG-UHFFFAOYSA-N
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Description

2-(2-oxo-5-(phenylcarbamoyl)pyridin-1(2H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyridine ring, a phenylcarbamoyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-5-(phenylcarbamoyl)pyridin-1(2H)-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyridine derivative with a phenyl isocyanate to form the phenylcarbamoyl group. This intermediate is then subjected to further reactions to introduce the acetic acid moiety and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-5-(phenylcarbamoyl)pyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenylcarbamoyl and pyridine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-oxo-5-(phenylcarbamoyl)pyridin-1(2H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-5-(phenylcarbamoyl)pyridin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-5-(methylcarbamoyl)pyridin-1(2H)-yl)acetic acid
  • 2-(2-oxo-5-(ethylcarbamoyl)pyridin-1(2H)-yl)acetic acid

Uniqueness

2-(2-oxo-5-(phenylcarbamoyl)pyridin-1(2H)-yl)acetic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[2-oxo-5-(phenylcarbamoyl)pyridin-1-yl]acetic acid

InChI

InChI=1S/C14H12N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,20)(H,18,19)

InChI Key

QPPBVGVAGTUPSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O

Origin of Product

United States

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